molecular formula C9H12OS B12080763 2-Isopropoxythiophenol

2-Isopropoxythiophenol

Katalognummer: B12080763
Molekulargewicht: 168.26 g/mol
InChI-Schlüssel: XGMRHSDVJHSXPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isopropoxythiophenol is an organic compound with the molecular formula C9H12OS It is characterized by the presence of an isopropoxy group attached to a thiophenol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Isopropoxythiophenol can be synthesized through several methods. One common approach involves the reaction of thiophenol with isopropyl alcohol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, allowing the formation of the desired product through nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and scalability of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Isopropoxythiophenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol or other reduced forms.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted thiophenols depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Isopropoxythiophenol has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 2-isopropoxythiophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isopropoxy group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

    Thiophenol: Lacks the isopropoxy group, making it less sterically hindered and more reactive in certain reactions.

    2-Methoxythiophenol: Contains a methoxy group instead of an isopropoxy group, leading to different electronic and steric properties.

    4-Isopropylthiophenol: The isopropyl group is directly attached to the thiophenol ring, altering its chemical behavior compared to 2-isopropoxythiophenol.

Uniqueness: this compound is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic effects. These properties can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C9H12OS

Molekulargewicht

168.26 g/mol

IUPAC-Name

2-propan-2-yloxybenzenethiol

InChI

InChI=1S/C9H12OS/c1-7(2)10-8-5-3-4-6-9(8)11/h3-7,11H,1-2H3

InChI-Schlüssel

XGMRHSDVJHSXPS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC=CC=C1S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.